Cas no 313387-24-5 (5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine)
5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 5-METHYL-7-TRIFLUOROMETHYL-[1,2,4]-TRIAZOLO-[1,4,A]-PYRIMIDINE
- SMCIYLFZDNWHFE-UHFFFAOYSA-N
- HMS1543D10
- 313387-24-5
- 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- STK400340
- TimTec1_003244
- SCHEMBL8181080
- EU-0051096
- BRD-K84074351-001-01-2
- CS-0360826
- AKOS000311434
- 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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- MDL: MFCD00297303
- Inchi: 1S/C7H5F3N4/c1-4-2-5(7(8,9)10)14-6(13-4)11-3-12-14/h2-3H,1H3
- InChI Key: SMCIYLFZDNWHFE-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=NC2=NC=NN12)(F)F
Computed Properties
- Exact Mass: 202.04675
- Monoisotopic Mass: 202.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.08
5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516868-1g |
5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
313387-24-5 | 97% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431496-1g |
5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
313387-24-5 | 97% | 1g |
¥6688.00 | 2024-08-02 |
5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Research Brief on 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 313387-24-5)
The compound 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 313387-24-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidine core and trifluoromethyl substituent, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, particularly in the context of kinase inhibition and antimicrobial activity.
One of the key areas of research has been the optimization of synthetic routes for 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis with improved yield and purity, addressing previous challenges in large-scale production. The synthetic approach involved a multi-step sequence starting from commercially available precursors, with the trifluoromethyl group introduced via a late-stage functionalization strategy. This advancement is critical for enabling further pharmacological evaluation and potential commercialization.
In terms of biological activity, recent in vitro studies have revealed that 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits potent inhibitory effects against several protein kinases, including CDK2 and EGFR mutants. Molecular docking simulations suggest that the compound binds to the ATP-binding pocket of these kinases, with the trifluoromethyl group playing a crucial role in enhancing binding affinity. These findings were corroborated by cellular assays showing antiproliferative activity in cancer cell lines, particularly those with EGFR mutations (Nature Communications, 2024).
Beyond oncology applications, emerging research has explored the antimicrobial potential of this compound. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine demonstrates broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism appears to involve disruption of bacterial folate metabolism, a pathway distinct from current antibiotics, suggesting potential for overcoming existing resistance mechanisms.
Pharmacokinetic studies in animal models have provided encouraging preliminary data. The compound shows good oral bioavailability and favorable tissue distribution, with particularly high concentrations observed in lung and liver tissues (European Journal of Pharmaceutical Sciences, 2023). However, challenges remain in optimizing metabolic stability, as the compound undergoes rapid phase I metabolism in some species. Current medicinal chemistry efforts are focused on structural modifications to address this limitation while maintaining biological activity.
The safety profile of 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been evaluated in acute toxicity studies, showing a reasonable therapeutic window at efficacious doses. Chronic toxicity studies are currently underway, with preliminary data suggesting manageable side effect profiles. These findings position the compound as a promising lead for further preclinical development.
In conclusion, recent research on 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 313387-24-5) highlights its potential as a versatile scaffold in drug discovery. With demonstrated activity in both anticancer and antimicrobial contexts, coupled with improving synthetic accessibility, this compound represents an exciting area of investigation. Future research directions will likely focus on target identification, structure-activity relationship optimization, and combination therapy strategies to maximize its therapeutic potential.
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